molecular formula C14H18N6OS B6974336 N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B6974336
M. Wt: 318.40 g/mol
InChI Key: ZNAITZRVIBJKFS-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a pyrazine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through the reaction of a suitable thioamide with an α-haloketone. The pyrazine ring can be introduced via a condensation reaction involving a diamine and a diketone. The final step involves coupling the thiazole and pyrazine rings with a piperazine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors through hydrogen bonding and π-π interactions. The pyrazine ring can participate in electron transfer processes, while the piperazine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-ethyl-1,3-thiazol-2-yl)acetamide: Similar thiazole ring but lacks the pyrazine and piperazine rings.

    4-(2-pyrazinyl)piperazine: Contains the pyrazine and piperazine rings but lacks the thiazole ring.

    Thiazole derivatives: Various thiazole derivatives with different substituents and functional groups.

Uniqueness

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with molecular targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-(5-ethyl-1,3-thiazol-2-yl)-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6OS/c1-2-11-9-17-13(22-11)18-14(21)20-7-5-19(6-8-20)12-10-15-3-4-16-12/h3-4,9-10H,2,5-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNAITZRVIBJKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)NC(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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